2-(Difluoromethoxy)-5-methylphenol
Description
2-(Difluoromethoxy)-5-methylphenol is a fluorinated phenolic compound characterized by a difluoromethoxy (-OCHF₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and material science. Notably, derivatives of this compound, such as 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol (R), have been utilized as chemosensors for selective Mg²⁺ ion detection in aqueous solutions . The compound is synthesized via condensation reactions between 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde in ethanol, followed by characterization through titration, molecular docking, and cytotoxicity assays .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8,11H,1H3 |
InChI Key |
LICUKYZRYWYYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-methylphenol typically involves the introduction of the difluoromethoxy group to a phenol derivative. One common method is the reaction of 5-methylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction facilitates the substitution of the hydroxyl group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
This compound Derivatives
- The Schiff base derivative (compound R) exhibits high selectivity for Mg²⁺ ions, confirmed via EDTA titration and theoretical calculations.
- The electron-withdrawing -OCHF₂ group enhances the phenol’s acidity, facilitating coordination with metal ions like Mg²⁺ .
2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol
- Crystal structure analysis reveals intramolecular O–H⋯N hydrogen bonds (S(5) ring) and intermolecular O–H⋯O interactions, forming chain-like networks. π-π stacking (N⋯Cg distances: 3.336–3.491 Å) stabilizes the crystal lattice, relevant for optoelectronic materials .
- The compound’s planar geometry (C12–N1–C11–C1 torsion angle: -179.8°) aligns with aromatic π-systems, enabling solar energy harvesting applications .
2-(Difluoromethyl)-5-fluorophenol
- The -CHF₂ and -F groups synergistically increase acidity compared to non-fluorinated phenols, enhancing reactivity in substitution reactions .
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- Overoxidation during synthesis produces sulfone byproducts (e.g., III in Figure 1 of ), necessitating stringent quality control in pharmaceutical manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
